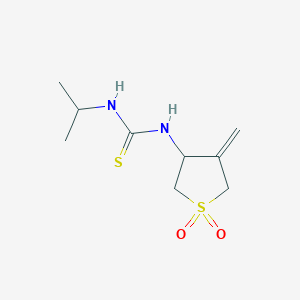

2,2'-thiobis(1-methyl-1H-benzimidazole)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

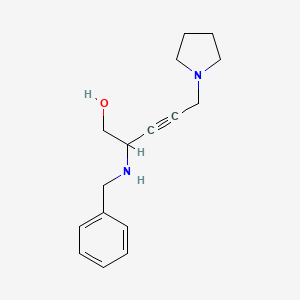

The synthesis of compounds related to "2,2'-Thiobis(1-methyl-1H-benzimidazole)" involves multiple steps, including the formation of benzimidazole moieties and the introduction of sulfur linkages. For instance, the synthesis of benzimidazole derivatives can be achieved through reactions such as the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The incorporation of the thiobis moiety might involve further reactions, including thiation or coupling reactions that introduce the sulfur atom between the benzimidazole units (Dessingou et al., 2012).

Molecular Structure Analysis

The molecular structure of "2,2'-Thiobis(1-methyl-1H-benzimidazole)" and related compounds can be characterized using various analytical techniques, such as NMR, ESI-MS, and X-ray crystallography. These techniques allow for the determination of the compound's structure, including the positioning of the thiobis linkage and the configuration of the benzimidazole units. The structure plays a crucial role in the compound's reactivity and properties (Krapivin et al., 1992).

Chemical Reactions and Properties

"2,2'-Thiobis(1-methyl-1H-benzimidazole)" can participate in various chemical reactions, leveraging the reactivity of both the benzimidazole and the sulfur linker. These reactions can include electrophilic substitution, nucleophilic addition, and coordination with metals. The presence of the sulfur atom may also impart unique properties, such as increased lipophilicity or the ability to act as a ligand in metal complexes (El’chaninov & Aleksandrov, 2016).

Physical Properties Analysis

The physical properties of "2,2'-Thiobis(1-methyl-1H-benzimidazole)" are influenced by its molecular structure. Properties such as solubility, melting point, and optical activity are determined by the molecular arrangement and the presence of functional groups. The compound's stability, crystallinity, and phase behavior under different conditions can also be of interest for various applications (Inkaya, 2018).

Chemical Properties Analysis

The chemical properties of "2,2'-Thiobis(1-methyl-1H-benzimidazole)" are central to its applications and reactivity. These properties include acidity/basicity, reactivity towards electrophiles and nucleophiles, and the ability to form complexes with metals. The compound's behavior in various chemical environments, such as redox conditions, can also provide insights into its potential applications (Naresh, Kant, & Narender, 2014).

Mecanismo De Acción

The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target. For instance, benzimidazole derivatives have been found to exhibit a wide range of biological activities including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive as well as anti-inflammatory activities .

Direcciones Futuras

Benzimidazole derivatives, including “2,2’-thiobis(1-methyl-1H-benzimidazole)”, have significant potential in medicinal chemistry due to their broad range of biological activities. Future research could focus on further exploring the biological activities of these compounds, optimizing their synthesis, and investigating their mechanism of action .

Propiedades

IUPAC Name |

1-methyl-2-(1-methylbenzimidazol-2-yl)sulfanylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4S/c1-19-13-9-5-3-7-11(13)17-15(19)21-16-18-12-8-4-6-10-14(12)20(16)2/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYRFIREOPJGBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1SC3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(1-methylbenzimidazol-2-yl)sulfanylbenzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5553693.png)

![6-[2-(2-chlorophenyl)vinyl]-4,4-dimethyl-3,4-dihydro-2(1H)-pyrimidinethione](/img/structure/B5553696.png)

![methyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B5553708.png)

![(3S)-1-[(4-chloro-1H-pyrazol-1-yl)acetyl]-N,N-dimethylazepan-3-amine](/img/structure/B5553715.png)

![(1S*,5R*)-3-[(2-methylphenyl)acetyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5553725.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)

![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)